molecular formula C18H16N6O B4846054 N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4846054
M. Wt: 332.4 g/mol
InChI Key: KGIWXYBGMLGJER-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by a 1H-indole moiety linked via an ethyl chain to a benzamide scaffold, with a 1H-tetrazole substituent at the para position of the aromatic ring. The indole group is a privileged structure in medicinal chemistry, often associated with receptor-binding interactions, while the tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility . The addition of the tetrazole group in the target compound may further optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-18(13-5-7-15(8-6-13)24-12-21-22-23-24)19-10-9-14-11-20-17-4-2-1-3-16(14)17/h1-8,11-12,20H,9-10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIWXYBGMLGJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound is compared to structurally similar benzamide derivatives to elucidate the impact of substituents on biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Benzamide Key Structural Features Biological Activity/Properties
N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide (Target) 4-(1H-tetrazol-1-yl) Indole-ethyl, tetrazole Blocks Plasmodium synchronization ; enhanced solubility due to tetrazole
N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide 4-methoxy Indole-ethyl, methoxy Unreported antiplasmodial activity; methoxy group may reduce receptor affinity compared to tetrazole
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 3-(1H-tetrazol-1-yl) Pyrazole-ethyl, tetrazole Safety data available; pyrazole may alter steric interactions
Nitazoxanide 5-nitro-2-thiazole Nitro-thiazole, acetyloxy Broad-spectrum antiparasitic; targets pyruvate:ferredoxin oxidoreductase
N-[2-(1H-indol-3-yl)ethyl]benzamide None (parent structure) Indole-ethyl, unsubstituted Antiplasmodial activity via melatonin pathway inhibition

Key Observations :

  • Tetrazole vs. Methoxy : The tetrazole group in the target compound likely improves hydrogen-bonding capacity and solubility compared to the methoxy analog, which is electron-donating and less polar .
  • Indole vs.
  • Nitazoxanide Comparison : While Nitazoxanide shares a benzamide core, its nitro-thiazole group confers distinct redox properties and antiparasitic mechanisms unrelated to the tetrazole-indole system.

Pharmacological and Biochemical Insights

A. Anti-Plasmodial Activity

The parent compound N-[2-(1H-indol-3-yl)ethyl]benzamide inhibits melatonin-induced synchronization in P. falciparum at micromolar concentrations, suggesting interference with the parasite’s circadian rhythm . The tetrazole analog may enhance this activity by mimicking carboxylate groups in enzyme active sites or improving membrane permeability.

B. Receptor Interactions

Tetrazole’s bioisosteric properties could stabilize interactions with metal ions or polar residues in target proteins .

C. Solubility and Stability

Tetrazole’s acidic proton (pKa ~4.9) enhances water solubility at physiological pH compared to methoxy or unsubstituted benzamides. This property is critical for oral bioavailability and CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

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